molecular formula C16H15NO B13914311 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol

1-Methyl-2-pyrrolyl-(1-naphthyl)methanol

Cat. No.: B13914311
M. Wt: 237.30 g/mol
InChI Key: HDKGJPQKHVHBOO-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolyl-(1-naphthyl)methanol is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of a pyrrole ring and a naphthyl group, connected through a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol typically involves the reaction of 1-naphthaldehyde with 1-methyl-2-pyrrole in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-pyrrolyl-(1-naphthyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-pyrrolyl-(1-naphthyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-pyrrolyl-(1-naphthyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-naphthalen-1-ylmethanol

InChI

InChI=1S/C16H15NO/c1-17-11-5-10-15(17)16(18)14-9-4-7-12-6-2-3-8-13(12)14/h2-11,16,18H,1H3

InChI Key

HDKGJPQKHVHBOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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